2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid
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Overview
Description
2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group, a fluorine atom, and a carboximidamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is carried out in methanolic solution, and the resulting Schiff base ligands are further reacted with metal ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted benzene compounds.
Scientific Research Applications
2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-(Benzyloxy)-4-nitrobenzaldehyde
Uniqueness
2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C16H17FN2O3 |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
acetic acid;2-fluoro-6-phenylmethoxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13FN2O.C2H4O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4) |
InChI Key |
QZZXMPRFULMSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N |
Origin of Product |
United States |
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